6-Hydroxyluteolin

Vue d'ensemble

Description

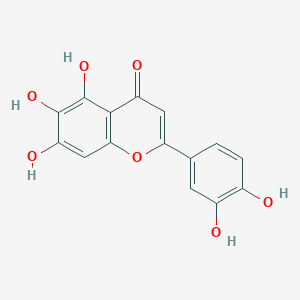

6-Hydroxyluteolin is a flavonoid belonging to the class of organic compounds known as flavones. These compounds are characterized by a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). This compound is a pentahydroxyflavone, meaning it has five hydroxyl groups attached to its structure. It is found in various plants and has been detected in foods such as Mexican oreganos, common thymes, green vegetables, and lemon verbenas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyluteolin can be achieved through several methods. One common approach involves the glycosylation of luteolin in hydrophilic organic solvents. For instance, Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. The use of countercurrent chromatography has been employed as part of a multi-step process to isolate this compound from plant extracts, such as those from Athrixia phylicoides .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxyluteolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Applications De Recherche Scientifique

Chemical Properties and Sources

6-Hydroxyluteolin is a flavonoid with the chemical formula and is known to be found in several plant species, including Coreopsis lanceolata and Alyssum lenense . Its structural similarity to luteolin suggests that it may share some of the biological activities attributed to luteolin.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the secretion of inflammatory mediators such as cyclooxygenase-2 and tumor necrosis factor-alpha in various cell models . These effects suggest potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capabilities of this compound are notable. It can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases, including cancer and cardiovascular disorders. Studies have demonstrated its ability to enhance endogenous antioxidant defenses in animal models .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects. It may help mitigate neurodegenerative diseases by reducing oxidative damage and inflammation in neural tissues. Research indicates that it can activate pathways associated with neuroprotection, potentially benefiting conditions like Alzheimer's disease .

Anticancer Potential

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells through mitochondrial-dependent pathways . Its efficacy against specific cancers, such as hepatocellular carcinoma, has also been documented .

Antiallergic Effects

In traditional medicine, extracts containing this compound have been used for their antiallergic properties. Recent studies have confirmed its ability to inhibit mast cell degranulation, thereby reducing allergic responses .

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of this compound in various experimental setups:

Mécanisme D'action

The mechanism of action of 6-Hydroxyluteolin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

Activité Biologique

6-Hydroxyluteolin, a flavonoid compound and a metabolite of luteolin, has garnered attention for its diverse biological activities. This article explores its pharmacological significance, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by detailed research findings and case studies.

Chemical Structure and Metabolism

This compound is derived from luteolin, which undergoes biotransformation in the body. Studies indicate that cytochrome P450 enzymes (CYP1A1 and CYP1A2) enhance the toxicity of luteolin, leading to increased levels of this compound in human cells. This metabolic pathway suggests a complex interaction between the compound's structure and its biological effects .

1. Antioxidant Activity

Research demonstrates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress markers in various cell lines. For instance, studies have shown that it has an IC50 value comparable to other known antioxidants, indicating its potential as a therapeutic agent against oxidative damage .

2. Anti-Inflammatory Effects

This compound has been shown to inhibit the expression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). In RAW 264.7 macrophage models, it suppressed the activation of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses. This inhibition suggests its utility in treating inflammatory diseases .

3. Anticancer Properties

The anticancer potential of this compound has been documented in various studies. It induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and B16F10 (melanoma). The compound has been shown to downregulate anti-apoptotic proteins like Bcl-2, facilitating cancer cell death. In vitro assays demonstrated that this compound reduces cell viability significantly at lower concentrations, indicating its potency as an anticancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Induces apoptosis |

| B16F10 | 15.0 | Cytotoxicity |

4. Neuroprotective Effects

Studies have indicated that this compound possesses neuroprotective properties by mitigating oxidative stress-induced neuronal damage. In models of neurodegeneration, it has been shown to enhance cell viability and reduce apoptosis markers in neuronal cell cultures exposed to harmful stimuli .

Case Studies

Case Study 1: Anti-Inflammatory Action

In a controlled study using RBL-2H3 mast cells, this compound significantly inhibited degranulation and the release of histamine upon antigen stimulation. This effect was associated with decreased expression of cyclooxygenase-2 (COX-2) and interleukin-4 (IL-4), suggesting its potential application in allergic responses and asthma management .

Case Study 2: Anticancer Activity

A recent study evaluated the effects of this compound on various cancer cell lines, revealing that it effectively reduced proliferation rates and induced apoptosis through mitochondrial pathways. The study noted significant downregulation of key survival pathways in treated cells compared to controls .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)11-4-9(18)13-12(22-11)5-10(19)14(20)15(13)21/h1-5,16-17,19-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAKIUWQLHRZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170900 | |

| Record name | 6-Hydroxyluteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Hydroxyluteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18003-33-3 | |

| Record name | 6-Hydroxyluteolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18003-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyluteolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018003333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyluteolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYLUTEOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1XT53489D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hydroxyluteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 °C | |

| Record name | 6-Hydroxyluteolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.